2-(2-Chloroethoxy)acetyl Chloride

Bifunctional reagent Sequential substitution Linker chemistry

2-(2-Chloroethoxy)acetyl chloride (CAS 39229-33-9) is a bifunctional organochlorine building block with the molecular formula C4H6Cl2O2 and a molecular weight of 156.99 g/mol. The compound features a reactive acyl chloride group at one terminus and a chloroethoxy moiety at the other, enabling sequential or orthogonal functionalization in multi-step synthetic sequences.

Molecular Formula C4H6Cl2O2
Molecular Weight 156.99 g/mol
CAS No. 39229-33-9
Cat. No. B140004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chloroethoxy)acetyl Chloride
CAS39229-33-9
Molecular FormulaC4H6Cl2O2
Molecular Weight156.99 g/mol
Structural Identifiers
SMILESC(CCl)OCC(=O)Cl
InChIInChI=1S/C4H6Cl2O2/c5-1-2-8-3-4(6)7/h1-3H2
InChIKeyRTSGMUHVJLAAAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Chloroethoxy)acetyl Chloride (CAS 39229-33-9): Key Procurement and Differentiation Data for Scientific Selection


2-(2-Chloroethoxy)acetyl chloride (CAS 39229-33-9) is a bifunctional organochlorine building block with the molecular formula C4H6Cl2O2 and a molecular weight of 156.99 g/mol [1]. The compound features a reactive acyl chloride group at one terminus and a chloroethoxy moiety at the other, enabling sequential or orthogonal functionalization in multi-step synthetic sequences . It is supplied primarily as a pharmaceutical intermediate and reference standard, with regulatory-grade characterization data available for impurity profiling applications [2].

Why 2-(2-Chloroethoxy)acetyl Chloride Cannot Be Replaced by Generic Acyl Chlorides in Procurement Decisions


Unlike simple acyl chlorides such as chloroacetyl chloride or acetyl chloride, 2-(2-chloroethoxy)acetyl chloride contains an embedded ethylene glycol spacer that introduces both a flexible linker and a distal electrophilic site . This bifunctionality permits sequential nucleophilic substitution at both the acyl chloride and terminal chloroethoxy positions, enabling the construction of extended molecular architectures that are inaccessible with single-electrophile reagents . Attempting to substitute chloroacetyl chloride in a multi-step sequence would necessitate separate introduction of the ethoxy spacer, adding synthetic steps and reducing overall process efficiency. The compound's distinct XLogP3 value of 1.2 further differentiates it from non-ether-containing acyl chlorides, altering the lipophilicity profile of derived products .

Quantitative Differentiation Evidence for 2-(2-Chloroethoxy)acetyl Chloride Against Closest Analogs


Bifunctional Reactivity Architecture: Distal Chloroethoxy Electrophile Enables Sequential Functionalization

2-(2-Chloroethoxy)acetyl chloride possesses two distinct electrophilic sites: a highly reactive acyl chloride and a terminal chloroethoxy group. This contrasts with chloroacetyl chloride (CAS 79-04-9), which contains only an acyl chloride and a chloromethyl group with different spatial and electronic characteristics. The ethylene glycol spacer in 2-(2-chloroethoxy)acetyl chloride provides a flexible two-atom bridge between electrophilic centers, enabling the construction of PEG-like linkers and extended molecular scaffolds . Chloroacetyl chloride lacks this bridging capability, making it unsuitable for applications requiring a spacer between functional groups . The presence of the ether oxygen in the target compound also modulates the reactivity of the terminal chloride compared to the α-chloromethyl group in chloroacetyl chloride.

Bifunctional reagent Sequential substitution Linker chemistry PROTAC synthesis

Lipophilicity Modulation: Higher XLogP3 Value Alters Pharmacokinetic Profile of Derived Compounds

2-(2-Chloroethoxy)acetyl chloride exhibits a computed XLogP3 value of 1.2, reflecting the contribution of the chloroethoxy moiety to overall lipophilicity . This value is significantly higher than that of the simpler analog chloroacetyl chloride (XLogP3 ≈ 0.2, based on computed data from authoritative databases) [1]. The increased lipophilicity imparted by the ethoxy spacer can influence membrane permeability and distribution characteristics of derived drug candidates when this building block is incorporated into pharmacophores. For medicinal chemistry programs optimizing lead compounds, this difference in physicochemical properties represents a tangible design parameter that cannot be replicated by substituting chloroacetyl chloride.

Lipophilicity XLogP Drug design ADME optimization

Validated Performance in Rivaroxaban Synthesis: Demonstrated Yield in Multi-Step Pharmaceutical Route

2-(2-Chloroethoxy)acetyl chloride has been successfully employed as a starting material in the synthesis of rivaroxaban, a direct Factor Xa inhibitor anticoagulant. In a reported synthetic route, the compound was reacted with p-nitroaniline to produce rivaroxaban with a total yield of 42.46% and a final purity of 95.19% as determined by HPLC [1]. This performance demonstrates the compound's viability in multi-step pharmaceutical syntheses where acid-sensitive or nucleophile-sensitive intermediates are present. While direct comparative yield data for alternative acyl chlorides in the identical rivaroxaban route is not available in the public domain, the established use of this specific compound in a validated pharmaceutical synthetic pathway provides procurement-relevant evidence that generic substitution with simpler acyl chlorides would require complete route re-optimization.

Rivaroxaban synthesis FXa inhibitor Pharmaceutical intermediate Process chemistry

Regulatory-Grade Characterization: Compliance-Ready Reference Standard for Impurity Profiling

2-(2-Chloroethoxy)acetyl chloride is formally designated and supplied as Rivaroxaban Impurity 138, with detailed characterization data compliant with regulatory guidelines for pharmaceutical quality control [1]. This regulatory-grade qualification distinguishes it from generic acyl chlorides such as chloroacetyl chloride, which are not typically supplied with impurity-standard documentation meeting ICH or pharmacopoeial requirements. The availability of certified reference material with documented purity, stability, and spectroscopic characterization enables analytical laboratories to validate HPLC methods for impurity quantification without additional in-house characterization [1].

Impurity standard Rivaroxaban impurity Regulatory compliance Analytical method validation

Biological Activity Profile: Weak Lipase Inhibition with Defined IC50 Values

2-(2-Chloroethoxy)acetyl chloride has been evaluated for lipase inhibitory activity, with BindingDB reporting an IC50 value of >100 μM (>1.00E+5 nM) against porcine pancreatic lipase [1]. A separate assay against human monoacylglycerol lipase ABHD6 showed an IC50 value of >10 μM (>1.00E+4 nM) [2]. These data establish the compound as a weak lipase inhibitor, providing a baseline activity profile against which more potent lipase inhibitors (which typically exhibit IC50 values in the nanomolar range, e.g., 11 nM for certain MAGL inhibitors) can be compared [3]. While the compound itself is not a potent bioactive agent, the availability of defined IC50 values provides quantitative benchmarks for structure-activity relationship (SAR) studies when this scaffold is elaborated into more complex derivatives. For procurement decisions in medicinal chemistry, the weak baseline activity means this compound is better suited as a synthetic intermediate rather than a direct pharmacological tool.

Lipase inhibition IC50 BindingDB Enzyme assay

Patent-Documented Utility: Building Block for TYK2 Inhibitor Development

Patents disclosing compounds for inhibiting TYK2 (tyrosine kinase 2) for the treatment of inflammatory and autoimmune diseases cite 2-(2-chloroethoxy)acetyl chloride as a key building block in the synthetic elaboration of TYK2 inhibitor pharmacophores . The patent literature establishes the compound's utility in constructing molecules with demonstrated relevance to a validated therapeutic target. This contrasts with simpler acyl chlorides like chloroacetyl chloride, which, while versatile, do not appear in the same patent contexts for TYK2 inhibitor synthesis with identical linker requirements. The patent-documented utility provides procurement justification based on established intellectual property precedent and validated synthetic feasibility in a therapeutically relevant context.

TYK2 inhibition Autoimmune disease Inflammatory disease Patent precedent

Procurement-Guiding Application Scenarios for 2-(2-Chloroethoxy)acetyl Chloride


Pharmaceutical Impurity Reference Standard for Rivaroxaban QC

As Rivaroxaban Impurity 138, 2-(2-chloroethoxy)acetyl chloride is procured by analytical QC laboratories for method development, system suitability testing, and batch-release testing of rivaroxaban drug substance and drug product. The compound is supplied with full characterization data compliant with regulatory guidelines, eliminating the need for in-house structural confirmation [1].

Bifunctional Linker for Sequential Derivatization in Medicinal Chemistry

Researchers procure this compound as a versatile building block for constructing extended molecular scaffolds. The acyl chloride enables rapid amide or ester bond formation with amine- or alcohol-containing substrates, while the terminal chloroethoxy group remains available for subsequent nucleophilic substitution, enabling stepwise construction of complex pharmacophores without protecting group manipulation [1].

Synthetic Intermediate in Anticoagulant (FXa Inhibitor) Development

Process chemists and medicinal chemistry teams procure 2-(2-chloroethoxy)acetyl chloride for use in rivaroxaban and related Factor Xa inhibitor synthetic routes. The compound has been validated in a published synthesis yielding rivaroxaban with 42.46% overall yield and 95.19% HPLC purity [2].

Scaffold for TYK2 Inhibitor Lead Optimization Programs

Medicinal chemistry groups targeting TYK2 for autoimmune and inflammatory disease indications procure this compound as a key intermediate, with patent literature establishing its utility in constructing TYK2 inhibitor candidates. The bifunctional nature of the compound facilitates the introduction of diverse substituents at both termini for SAR exploration .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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